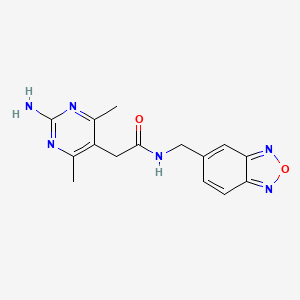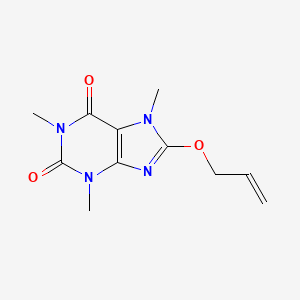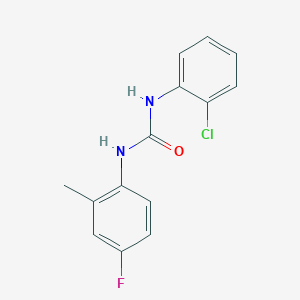![molecular formula C23H22N2O2 B5371504 2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile, also known as FGIN-1-27, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research, particularly in the field of neuroscience, due to its potential therapeutic applications for various neurological disorders.
Wirkmechanismus
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile acts as a selective antagonist of the mGluR5 receptor, which is a type of G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, this compound can modulate the release of various neurotransmitters and regulate the activity of various brain regions. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, such as dopamine, glutamate, and GABA, and regulate the activity of various brain regions, such as the prefrontal cortex, hippocampus, and amygdala. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, its ability to modulate the release of various neurotransmitters, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments, such as its relatively high cost, its potential toxicity at high doses, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile. One area of research is to further investigate its potential therapeutic applications in various neurological disorders, such as anxiety, depression, addiction, and schizophrenia. Another area of research is to explore its mechanism of action in more detail, particularly in relation to its effects on neurotransmitter release and brain activity. Finally, there is a need to develop more effective and efficient synthesis methods for this compound, as well as to improve its pharmacokinetic properties for potential clinical use.
Synthesemethoden
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile can be synthesized through a multi-step process, starting with the reaction of 2-furylboronic acid with 2-bromo-5-chlorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then treated with benzylamine and morpholine to form the final product, this compound. The purity of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to modulate the release of various neurotransmitters, such as dopamine, glutamate, and GABA, and to regulate the activity of various brain regions, such as the prefrontal cortex, hippocampus, and amygdala. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Eigenschaften
IUPAC Name |
2-[5-[(2-benzylmorpholin-4-yl)methyl]furan-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c24-15-19-8-4-5-9-22(19)23-11-10-20(27-23)16-25-12-13-26-21(17-25)14-18-6-2-1-3-7-18/h1-11,21H,12-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPBFCRTZNXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(O2)C3=CC=CC=C3C#N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)

![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)
![N-[3-(4-morpholinyl)propyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5371496.png)
![(3aR*,5S*,6S*,7aS*)-2-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5371511.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(2-methyl-1H-imidazol-1-yl)propyl]morpholine](/img/structure/B5371514.png)